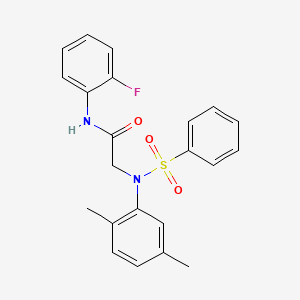
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-16, is a chemical compound with potential applications in scientific research. It belongs to the class of N-arylsulfonyl-N'-substituted glycine derivatives and has been synthesized by various methods.
作用機序
DFG-16 acts as a competitive antagonist of the α3 glycine receptor subtype, binding to the orthosteric site of the receptor and preventing the binding of glycine, the endogenous agonist. This results in a decrease in the chloride ion influx and membrane hyperpolarization, leading to a reduction in neuronal excitability. DFG-16 has a higher affinity for the α3 glycine receptor subtype than for the α1 and α2 subtypes, which are mainly expressed in the spinal cord and brainstem, respectively.
Biochemical and Physiological Effects:
DFG-16 has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to reduce ethanol consumption and preference in rats, suggesting a potential application in the treatment of alcohol addiction. DFG-16 has a low toxicity and does not affect motor coordination or learning and memory at therapeutic doses.
実験室実験の利点と制限
DFG-16 has several advantages as a research tool, including its selectivity for the α3 glycine receptor subtype, its high potency, and its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in acidic conditions. These factors should be taken into account when designing experiments using DFG-16.
将来の方向性
DFG-16 has the potential to be used in the development of novel drugs for the treatment of pain, anxiety, and addiction. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DFG-16 in vivo, as well as its efficacy and safety in human trials. Moreover, the interaction between DFG-16 and other ligand-gated ion channels should be explored to identify potential drug targets. Finally, the synthesis of analogs of DFG-16 with improved properties, such as solubility and stability, may lead to the discovery of more potent and selective ligands for glycine receptors.
合成法
DFG-16 has been synthesized by various methods, including the reaction of N-(2-fluorophenyl)sulfonyl-2,5-dimethylaniline with N-phenylglycine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 2,5-dimethyl-N-(2-fluorophenyl)sulfonylaniline with N-(phenylsulfonyl)glycine in the presence of a base, such as potassium carbonate (K~2~CO~3~) or triethylamine (TEA). The products were purified by column chromatography or recrystallization.
科学的研究の応用
DFG-16 has been used as a research tool to study the role of glycine receptors in the central nervous system. It has been shown to selectively inhibit the α3 glycine receptor subtype, which is involved in pain processing, anxiety, and addiction. DFG-16 has also been used to study the interaction between glycine receptors and other ligand-gated ion channels, such as GABA~A~ receptors and nicotinic acetylcholine receptors. Furthermore, DFG-16 has been used to investigate the pharmacological properties of novel glycine receptor ligands and to screen for potential drug candidates.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-12-13-17(2)21(14-16)25(29(27,28)18-8-4-3-5-9-18)15-22(26)24-20-11-7-6-10-19(20)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCUWAWZVWNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
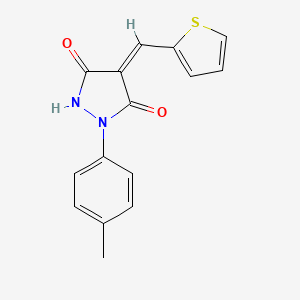
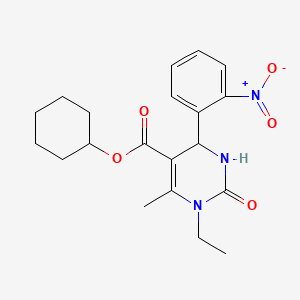
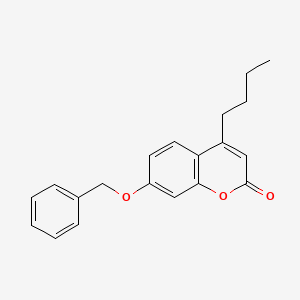
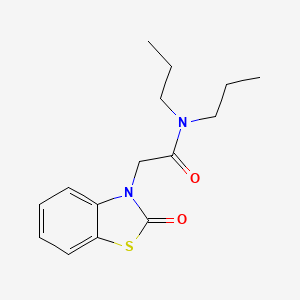
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)